molecular formula C16H14N2O2S B2575795 N-(2-(5-acetylthiophen-2-yl)ethyl)-3-cyanobenzamide CAS No. 2034347-57-2

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-cyanobenzamide

Cat. No.: B2575795
CAS No.: 2034347-57-2
M. Wt: 298.36
InChI Key: OGTVZZMFWZKZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyanobenzamide is a synthetic small molecule characterized by a hybrid structure combining a thiophene-acetyl moiety linked via an ethyl chain to a 3-cyanobenzamide group. This compound is of interest in medicinal chemistry for its structural similarity to kinase inhibitors and sulfonamide-based therapeutics, though its specific biological targets and applications remain understudied in publicly available literature .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11(19)15-6-5-14(21-15)7-8-18-16(20)13-4-2-3-12(9-13)10-17/h2-6,9H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTVZZMFWZKZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often employs scalable methods such as microwave-assisted synthesis and continuous flow chemistry to enhance yield and efficiency . These methods allow for the rapid and efficient production of thiophene-based compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Electrophilic substitution on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-cyanobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-cyanobenzamide involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, leading to various biological effects. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Research Findings and Data Gaps

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.